molecular formula C7H2Cl2F4 B12088576 2,3-Dichloro-6-fluorobenzotrifluoride CAS No. 1221272-79-2

2,3-Dichloro-6-fluorobenzotrifluoride

Cat. No.: B12088576
CAS No.: 1221272-79-2
M. Wt: 232.99 g/mol
InChI Key: XBZXZWUMNNFIIJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F4. It is a derivative of benzotrifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the direct fluorination and chlorination of benzotrifluoride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a multi-step process involving the chlorination and fluorination of benzotrifluoride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of high temperatures and pressures, as well as specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce quinones.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 6 position.

    4-Chlorobenzotrifluoride: Contains a single chlorine atom and is used in similar applications.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in oxidation reactions.

Uniqueness

2,3-Dichloro-6-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

1221272-79-2

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

IUPAC Name

1,2-dichloro-4-fluoro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H

InChI Key

XBZXZWUMNNFIIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Cl

Origin of Product

United States

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